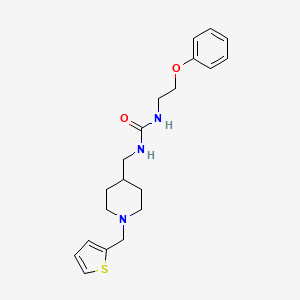

1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c24-20(21-10-13-25-18-5-2-1-3-6-18)22-15-17-8-11-23(12-9-17)16-19-7-4-14-26-19/h1-7,14,17H,8-13,15-16H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBUHORZYBFAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, with the CAS number 1396854-10-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 437.6 g/mol. The structure includes a phenoxyethyl group and a thiophen-2-ylmethyl piperidine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396854-10-6 |

| Molecular Formula | |

| Molecular Weight | 437.6 g/mol |

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the urea linkage and the introduction of the phenoxy and thiophenyl groups. While specific synthetic routes are not detailed in the search results, related compounds have been synthesized using similar methodologies, emphasizing the importance of optimizing conditions for yield and purity.

Cytotoxicity Studies

Research indicates that urea compounds often exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on structurally related urea analogues have shown comparable or enhanced cytotoxic effects compared to known anticancer agents. Specifically, one study reported that a urea analogue demonstrated potent cytotoxicity against five human tumor cell lines, suggesting that the urea moiety plays a critical role in biological activity .

While specific mechanisms for this compound are not fully elucidated in available literature, compounds with similar structures often interact with cellular targets such as enzymes involved in proliferation and survival pathways. The presence of the thiophenyl group may enhance interactions with biological targets due to its electron-rich nature.

Case Study 1: Anticancer Activity

A comparative study evaluated several urea derivatives for their anticancer properties. The results indicated that derivatives similar to this compound showed effective inhibition of cell growth in vitro, particularly against breast and colon cancer cell lines. This suggests that further exploration into this compound could yield promising therapeutic candidates.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition activities of phenolic compounds related to this urea structure. It was found that modifications in the side chains significantly affected enzyme inhibition profiles, indicating that fine-tuning the chemical structure could enhance bioactivity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Phenoxyethyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is , with a molecular weight of 373.5 g/mol. Its structure features a phenoxyethyl group linked to a piperidine derivative, which is essential for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have demonstrated the effectiveness of related urea derivatives against various Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .

Antiviral Activity

The compound's structural components may also confer antiviral properties. Similar compounds have shown efficacy against RNA viruses, including Hepatitis C virus and Influenza A, through mechanisms involving inhibition of viral replication . This suggests that this compound could be explored for antiviral drug development.

Therapeutic Potential

Neuropharmacology

Due to the presence of piperidine and thiophene groups, this compound may exhibit neuropharmacological effects, potentially acting as a modulator for neurotransmitter systems. Research into similar compounds has suggested potential applications in treating neurological disorders such as depression or anxiety .

Cancer Research

The cytotoxic properties observed in related urea derivatives indicate a potential role in cancer therapy. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines, making this compound a candidate for further investigation in oncology .

Case Studies

Comparison with Similar Compounds

a) 1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxycoumarin-4-yl)acetyl)piperidin-4-yl)urea (ACPU)

b) 1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea

c) 1-(1-(3-Fluorophenyl)sulfonylpiperidin-4-yl)-3-(9-chloro-benzoannulenyl)urea (28)

- Structure : Benzoannulene and fluorophenylsulfonyl groups.

- Synthesis: Requires diazirine-propanoyl coupling (DMF, DIEA) .

- Differentiation : The sulfonyl group increases polarity (PSA >100 Ų), diverging from the target compound’s thioether-thiophene motif .

Thiophene-Containing Ureas

a) 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

b) 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Structure : Fluorophenyl-thiazole and thiophene groups.

- Bioactivity: Thiazole moiety may enhance metabolic stability compared to the target’s phenoxyethyl chain .

Aryl-Substituted Ureas

a) 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-ylmethoxy)phenyl]urea (7n)

b) 1-(4-Methoxyphenyl)-3-(2-(1H-pyrrole-2-carbonyl)phenyl)urea

- Structure : Pyrrole-carbonyl and methoxyphenyl substituents.

- Synthesis : 72% yield via one-step triphosgene-mediated carbonylation .

- Divergence : The pyrrole-carbonyl group introduces hydrogen-bonding capacity absent in the target compound .

Comparative Analysis Table

Key Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis remains unreported, but analogues like ACPU (65% yield) and pyrrole-urea (72% yield) suggest EDCI/DMAP or triphosgene strategies could be viable .

- Bioactivity Potential: Pyridinylmethoxy-ureas (e.g., 7n) show kinase activation, hinting at the target’s applicability in enzyme modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.